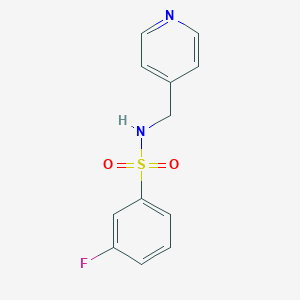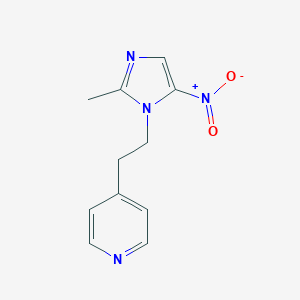
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is commonly referred to as FPB and is known for its ability to inhibit certain enzymes in the human body. In
Mécanisme D'action
FPB works by binding to the active site of the target enzyme and inhibiting its activity. It has been shown to have a high affinity for carbonic anhydrase IX and aldose reductase, making it a potent inhibitor of these enzymes. The mechanism of action of FPB has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
FPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which is a marker of diabetic complications. In addition, FPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPB in lab experiments is its high potency and specificity for the target enzyme. This makes it an ideal tool for studying the mechanism of action of the target enzyme. However, one of the limitations of using FPB is its potential toxicity and off-target effects. This needs to be taken into consideration when designing experiments using FPB.
Orientations Futures
There are a number of future directions for research on FPB. One area of research is the development of FPB-based drugs for the treatment of cancer and diabetes. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. In addition, further studies are needed to investigate the potential off-target effects and toxicity of FPB.
Méthodes De Synthèse
FPB can be synthesized using a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, 3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
FPB has been extensively researched for its potential applications in the field of medicinal chemistry. One of its main applications is in the inhibition of certain enzymes in the human body. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. This makes FPB a potential candidate for the development of anti-cancer drugs. FPB has also been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. This makes FPB a potential candidate for the development of anti-diabetic drugs.
Propriétés
Nom du produit |
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H11FN2O2S |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |
Clé InChI |
BAONDYNMXAVQAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)











